N-Propyl-m-toluidine
Description
Contextualization within Aromatic Amine Research Paradigms
Aromatic amines are a cornerstone of modern organic chemistry, serving as crucial intermediates and building blocks in the synthesis of a vast array of materials and chemical entities. researchgate.netgoogle.com Research within this paradigm often focuses on the structure-property relationships, reactivity, and synthesis of these compounds. The toluidine isomers (ortho-, meta-, and para-toluidine) are fundamental aromatic amines produced industrially by the reduction of the corresponding nitrotoluenes. google.com The position of the methyl group on the benzene (B151609) ring significantly influences the physical and chemical properties of the molecule. nih.gov
The introduction of an alkyl group onto the nitrogen atom, as seen in N-Propyl-m-toluidine, further modifies these properties. This N-alkylation is a common strategy to fine-tune the electronic and steric characteristics of the amine. orgsyn.orggoogle.com For instance, the inductive effect of the alkyl group can alter the basicity of the nitrogen atom and the nucleophilicity of the amine. nih.gov The study of specific N-alkylated isomers like this compound allows researchers to probe the subtle effects of N-substitution on reactivity, which is critical for designing targeted synthetic pathways and functional molecules. Research has explored various methods for the N-alkylation of aromatic amines, including reactions with alkyl halides or alcohols under specific catalytic conditions, to produce compounds such as N-propyl-m-toluidines. orgsyn.orggoogle.comgoogle.com
Interdisciplinary Significance of this compound and its Derivatives in Contemporary Chemical Research
The significance of this compound and its derivatives extends across multiple disciplines, primarily due to their utility as intermediates and precursors in materials science and organic synthesis.
In materials science , derivatives of m-toluidine (B57737) are integral to the development of advanced polymers. For example, poly(m-toluidine) has been synthesized and evaluated as a corrosion inhibitor for steel when incorporated into paint formulations. researchgate.net Furthermore, alkyl-substituted aromatic amines, including m-toluidine, are used in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers with excellent thermal and mechanical properties. researchgate.net
In the field of dye chemistry , N-alkylated m-toluidine derivatives serve as key coupling components in the synthesis of disperse dyes. These dyes are used for coloring synthetic fibers like polyester (B1180765). researchgate.net For instance, the use of N,N-diethyl-m-toluidine as a coupling component can produce bright bluish-red dyeings on polyester fibers. researchgate.net The specific structure of the amine influences the final color and fastness properties of the dye.
Derivatives of this compound also find application in the synthesis of more complex molecules. For example, N-propyl-4-aminonaphthalimide has been used as a component in the creation of new dyestuffs. researchgate.net The broader class of aromatic amines is also explored in the development of sensors for volatile organic compounds. nih.gov
Scope and Objectives of Academic Inquiry for this compound Studies
Current academic inquiry into this compound and related compounds focuses on several key areas. A primary objective is the development of efficient and environmentally benign synthetic methods. Research continues to explore novel catalysts and reaction conditions for the selective N-alkylation of aromatic amines. google.comchemicalbook.com This includes processes for preparing N-alkylated aromatic amines by reacting an aromatic amine with an alcohol in the presence of a catalyst. google.com
Another major focus is the synthesis and characterization of novel functional materials derived from these amines. This involves incorporating this compound or its structural analogs into polymers, dyes, or other functional systems and evaluating their properties. researchgate.netresearchgate.netresearchgate.net The goal is to establish clear structure-property relationships that can guide the design of new materials with tailored characteristics, such as improved thermal stability, specific optical properties, or enhanced protective capabilities. researchgate.net
Furthermore, research investigates the fundamental chemical reactivity of these molecules. Studies on related compounds, such as the reactions of N-substituted guanidines and amidines derived from aromatic amines, contribute to a deeper understanding of their chemical behavior and potential for creating novel heterocyclic structures. acs.org This foundational research is crucial for unlocking new applications for this versatile class of chemical compounds.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 142031-46-7 calpaclab.comnih.gov |
| Molecular Formula | C₁₀H₁₅N calpaclab.comnih.gov |
| Molecular Weight | 149.23 g/mol calpaclab.comnih.gov |
| IUPAC Name | 3-methyl-N-propylaniline nih.gov |
| Synonyms | N-(3-methylphenyl)-N-propylamine nih.gov |
| Purity | ≥97% calpaclab.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| m-toluidine |
| ortho-toluidine |
| para-toluidine |
| N,N-diethyl-m-toluidine |
| N,N-DI-N-PROPYL-M-TOLUIDINE |
| N-propyl-4-aminonaphthalimide |
| Aniline (B41778) |
| nitrotoluene |
| poly(m-toluidine) |
| polybenzoxazines |
| 3-methyl-N-propylaniline |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVPXVTJRNCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400683 | |
| Record name | N-Propyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142031-46-7 | |
| Record name | N-Propyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Propyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for N Propyl M Toluidine and Its Analogs
Alkylation Strategies for N-Propyl-m-toluidine Synthesis
Alkylation of the nitrogen atom in m-toluidine (B57737) is a primary route to this compound. This can be achieved through various strategies, including reductive amination and direct alkylation with propyl halides.
Reductive Amination Pathways for N-Alkylation
Reductive amination is a versatile method for forming C-N bonds. This process involves the reaction of m-toluidine with propionaldehyde (B47417) to form an intermediate Schiff base (an imine), which is then reduced in situ to the desired secondary amine, this compound. It is not always necessary to isolate the Schiff base intermediate. orgsyn.org
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney nickel is a highly effective method. orgsyn.org The reaction can be carried out in a high-pressure apparatus, often in a solvent like ethanol (B145695) or ether. orgsyn.org Alternative reducing agents commonly used in laboratory settings include sodium borohydride (B1222165) (NaBH₄) and milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). lumenlearning.com
A representative procedure involves mixing m-toluidine and propionaldehyde, potentially in a solvent, followed by the introduction of the reducing agent. For catalytic hydrogenation, the mixture is subjected to hydrogen pressure in the presence of the catalyst. orgsyn.org
Table 1: Example Conditions for Reductive Amination This table is illustrative, based on analogous reactions.
| Reactant 1 | Reactant 2 | Catalyst/Reducing Agent | Solvent | Pressure | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| m-Toluidine | Benzaldehyde | Raney Nickel / H₂ | Ethanol | ~1000 psi | Room Temp. - 60°C | 82-94% | orgsyn.org |
| Aldehyde/Ketone | Amine | NaBH₃CN | - | - | - | - | lumenlearning.com |
Direct N-Alkylation Utilizing Propyl Halides
The direct reaction of m-toluidine with a propyl halide, such as n-propyl iodide or n-propyl bromide, provides a straightforward route to this compound. This method is a classical nucleophilic substitution reaction where the amine acts as the nucleophile. A significant challenge with this approach is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dipropyl-m-toluidine) and even a quaternary ammonium (B1175870) salt. chemguide.co.uk
To favor the formation of the secondary amine, reaction conditions can be controlled, and an excess of the starting amine may be used. The choice of halide is also important, with alkyl iodides generally being more reactive than bromides or chlorides. orgsyn.org One reported procedure for the synthesis of N-alkyl-m-toluidines involves heating m-toluidine with the appropriate alkyl iodide in a sealed container. orgsyn.org
The reaction is as follows: CH₃C₆H₄NH₂ + CH₃CH₂CH₂-I → [CH₃C₆H₄NH₂(CH₂CH₂CH₃)]⁺I⁻ [CH₃C₆H₄NH₂(CH₂CH₂CH₃)]⁺I⁻ + CH₃C₆H₄NH₂ ⇌ CH₃C₆H₄NHCH₂CH₂CH₃ + [CH₃C₆H₄NH₃]⁺I⁻
Table 2: Conditions for Direct N-Alkylation
| Amine | Alkylating Agent | Conditions | Duration | Product | Reference |
|---|---|---|---|---|---|
| m-Toluidine | n-Propyl Iodide | Sealed bottle, warmed to 70-80°C | Several days | This compound | orgsyn.org |
Propionitrile-Mediated N-Alkylation of m-Toluidine
The use of nitriles as alkylating agents for amines is a more complex process than direct alkylation or reductive amination with aldehydes. A direct "propionitrile-mediated" alkylation is not a standard, single-step reaction. Instead, the formation of a secondary amine like this compound from m-toluidine and propionitrile (B127096) involves a reductive process. google.com
This pathway generally requires the reduction of the nitrile in the presence of the primary amine. The reaction is understood to proceed through several steps. First, the nitrile (propionitrile) is partially reduced to an imine intermediate. This electrophilic imine can then be attacked by the primary amine (m-toluidine). The resulting adduct is subsequently reduced to the final secondary amine. google.com This process can be considered a reductive cross-coupling of the amine and the nitrile.
Catalytic systems, often based on cobalt or nickel, are typically required to facilitate this transformation under hydrogenation conditions (in the presence of H₂). google.com A key challenge is controlling the reaction to favor the desired cross-coupled secondary amine over side products, such as the primary amine from nitrile reduction (propanamine) and the symmetric secondary amine from the self-reaction of the nitrile-derived intermediates (di-n-propylamine). A continuous process using a cobalt catalyst promoted with zirconium has been developed for producing secondary amines from fatty nitriles, highlighting the industrial potential of this approach. google.com
Catalytic Approaches in this compound Synthesis
Catalysis offers advanced, efficient, and often more sustainable routes for amine synthesis. Both heterogeneous and homogeneous catalytic systems can be applied, including protocols for producing chiral derivatives.
Exploration of Heterogeneous Catalysis for Amine Functionalization
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer significant advantages for industrial synthesis. Their primary benefit is the ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification. google.com
For the synthesis of this compound, heterogeneous catalysts can be employed in several strategies. One of the most elegant is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org In this process, an alcohol (n-propanol) serves as the alkylating agent. A heterogeneous catalyst, often a supported precious metal like palladium or ruthenium, facilitates a sequence of reactions:
Dehydrogenation: The catalyst temporarily removes hydrogen from n-propanol to form propionaldehyde.
Condensation: The in-situ-generated propionaldehyde reacts with m-toluidine to form the corresponding imine, releasing a molecule of water.
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to this compound.
This atom-economical process uses a stable and readily available alcohol as the alkylating agent and produces only water as a byproduct. rsc.org Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area material like activated carbon, alumina, or silica, are well-suited for these transformations. google.com
Asymmetric Catalytic Protocols for Chiral this compound Derivatives
While this compound itself is achiral, many of its derivatives can possess chirality, which is crucial for applications in pharmaceuticals and materials science. Asymmetric catalysis provides a powerful tool for synthesizing such chiral molecules with high enantiomeric purity.
The synthesis of chiral this compound derivatives can be achieved by introducing a stereocenter either on the propyl chain or on the toluidine ring structure through a stereoselective reaction. A common strategy involves the asymmetric reduction of a prochiral imine.
For instance, an imine formed from m-toluidine and a prochiral ketone could be reduced using a chiral catalyst system, such as a transition metal (e.g., iridium, rhodium, or ruthenium) complexed with a chiral phosphine (B1218219) ligand. This transfers stereochemical information from the catalyst to the product, yielding one enantiomer in excess.
Alternatively, a chiral auxiliary could be employed. This involves temporarily attaching a chiral group to the m-toluidine or the carbonyl compound, which directs the stereochemical outcome of the key bond-forming step. The auxiliary is then removed in a subsequent step. Methods for the asymmetric synthesis of chiral α-aminophosphonates, for example, have utilized the diastereoselective addition of phosphite (B83602) derivatives to chiral N-phosphonylimines. This general principle of using a chiral group to direct the addition to a C=N bond can be adapted for the synthesis of various chiral amine derivatives.
Green Chemistry Principles in this compound Production
The production of N-alkylanilines, including this compound, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework to make chemical processes more environmentally benign by focusing on aspects like waste prevention, energy efficiency, and the use of safer chemicals. msu.edujddhs.com
Key Green Chemistry Metrics: Several metrics are used to evaluate the "greenness" of a chemical process:
Atom Economy: This metric, central to green chemistry, calculates the proportion of reactant atoms that are incorporated into the desired product. msu.edumlsu.ac.in A higher atom economy signifies less waste generation.
E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the desired product. Lower E-factors are preferable and are typical for bulk chemical production, while pharmaceutical synthesis often has significantly higher E-factors. acs.org
Process Mass Intensity (PMI): This considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. msu.edu
Traditional synthesis of this compound often involves the reaction of m-toluidine with an n-propyl halide (e.g., n-propyl bromide or iodide) in the presence of a base. orgsyn.org While effective, this method has a low atom economy as it generates stoichiometric amounts of halide salts as byproducts.
In contrast, modern approaches focus on catalytic methods that align better with green chemistry principles. mlsu.ac.in One prominent green alternative is the reductive amination of m-toluidine with propionaldehyde. This reaction, often carried out using a heterogeneous catalyst and hydrogen gas, forms water as the only byproduct, leading to a significantly higher atom economy.
Another green approach involves direct N-alkylation using less hazardous alkylating agents or innovative catalyst systems. For instance, using dialkyl carbonates or alcohols as alkylating agents over a suitable catalyst can circumvent the use of halides. A patented method describes the alkylation of aniline (B41778) compounds using alkyl esters of p-toluenesulfonic acid under phase-transfer catalysis, which offers high yields. google.com The use of safer, recyclable solvents like ethanol-water mixtures or even solvent-free conditions further enhances the environmental profile of the synthesis. chemsociety.org.ng Employing catalysts is a core principle of green chemistry as they can reduce energy requirements, increase selectivity, and minimize waste compared to stoichiometric reagents. mlsu.ac.in
| Synthetic Route | Reactants | Key Byproduct(s) | Atom Economy | Green Chemistry Considerations |
|---|---|---|---|---|
| Traditional N-Alkylation with Propyl Halide | m-Toluidine, n-Propyl Bromide, Base (e.g., K₂CO₃) | Potassium Bromide (KBr), Water, CO₂ | Low | Generates significant inorganic salt waste. orgsyn.org |
| Catalytic Reductive Amination | m-Toluidine, Propionaldehyde, H₂ | Water | High | Water is the only byproduct; utilizes catalytic processes. mlsu.ac.in |
| Alkylation with p-Toluenesulfonate Esters | m-Toluidine, Propyl p-Toluenesulfonate, Base | Sodium p-Toluenesulfonate | Moderate | Avoids halide waste; high yields reported under phase-transfer conditions. google.com |
| Synthesis in Green Solvents | m-Toluidine, Aldehyde/Ketone | Water | High | Utilizes eco-friendly solvents like ethanol-water mixtures, reducing reliance on volatile organic compounds (VOCs). jddhs.comchemsociety.org.ng |
Synthetic Routes to this compound Derivatives with Varied Substitutions
The synthesis of derivatives of this compound can be achieved through several strategic routes, either by modifying the N-propyl group, introducing substituents to the aromatic ring, or using substituted toluidines as starting materials.
N-Alkylation of m-Toluidine Analogs: A straightforward method to produce a range of N-alkyl-m-toluidine derivatives involves the N-alkylation of m-toluidine with different alkylating agents. A procedure reported in Organic Syntheses for N-ethyl-m-toluidine can be adapted for other alkyl groups. orgsyn.org The submitters note that n-propyl, isopropyl, and n-butyl derivatives are readily prepared from m-toluidine and the corresponding alkyl iodides. orgsyn.org A patented method further expands this scope, demonstrating the synthesis of N,N-di-n-hexyl-m-toluidine and N,N-di-n-heptyl-m-toluidine from m-toluidine and the respective alkyl p-toluenesulfonates, achieving yields of 94% and 91%, respectively. google.com
Synthesis of Heterocyclic Derivatives: The toluidine scaffold is a valuable precursor for synthesizing complex heterocyclic derivatives.
Triazoles: Substituted toluidines can be used to create triazole derivatives. A general synthetic pathway involves reacting a substituted amine with reagents like phenyl chloroformate to form an intermediate that can be cyclized with hydrazine. acs.org Another approach involves the condensation of an acyl hydrazide with an isothiocyanate, followed by base-catalyzed cyclization to form the 1,2,4-triazole (B32235) ring. nih.gov
Imidazoles and Imidazolidines: N-substituted nitroimidazole derivatives have been synthesized by reacting N-substituted dinitroimidazoles with amines like o-toluidine (B26562). researchgate.net Fully substituted imidazolidines can be prepared via the condensation reaction of aldehydes with N,N'-disubstituted ethylenediamines, where the substituents can be varied. rsc.org
Azo Dyes: Toluidine derivatives are classic components in azo dyes. The general synthesis involves diazotization of an aromatic amine (like a substituted toluidine) using sodium nitrite (B80452) and acid, followed by coupling the resulting diazonium salt with a suitable coupling component, such as N-benzyl-N-ethyl-m-acetamide aniline. rsc.org
Substitution on the Aromatic Ring: Derivatives can also be prepared by introducing substituents onto the benzene (B151609) ring of m-toluidine before or after the N-propylation step. For instance, chloro-N-aryl-acetamides can be prepared by reacting substituted aryl amines with chloroacetyl chloride, which can then be used in subsequent reactions to build more complex molecules. nih.gov Similarly, a process for preparing N-m-tolylchlorosuccinimide from m-toluidine has been patented, demonstrating a method to add a functionalized substituent to the nitrogen atom that can be further modified. google.com
| Derivative Type | General Synthetic Approach | Starting Materials | Key Reagents | Reference |
|---|---|---|---|---|
| N-Alkyl-m-toluidine Analogs | Direct N-alkylation | m-Toluidine | Alkyl iodides or Alkyl p-toluenesulfonates | orgsyn.orggoogle.com |
| 1,2,4-Triazole Derivatives | Multi-step condensation and cyclization | Acyl hydrazide, Substituted isothiocyanate | Base (e.g., NaOH) | nih.gov |
| Azo Dye Derivatives | Diazotization and Azo coupling | Substituted toluidine, Coupling component | NaNO₂, HCl | rsc.org |
| N-Substituted Nitroimidazoles | Nucleophilic substitution | N-substituted dinitroimidazole, o-Toluidine | Amine | researchgate.net |
| N-m-Tolylchlorosuccinimide | Reaction with maleic anhydride (B1165640) and phosgenation | m-Toluidine, Maleic anhydride | Phosgene, Imidazole catalyst | google.com |
Elucidation of Reaction Mechanisms and Chemical Transformations of N Propyl M Toluidine
Nucleophilic Reactivity and Substitution Patterns of the Amine Moiety in N-Propyl-m-toluidine
The amine moiety in this compound is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic character to the molecule, allowing it to react with a variety of electrophiles. The reactivity of the amine is influenced by both the electronic and steric effects of the attached propyl and 3-methylphenyl groups.
The nucleophilicity of this compound allows it to participate in substitution reactions, most notably N-alkylation. The reaction with alkyl halides proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. acs.org The reaction of m-toluidine (B57737) with propyl halides, for instance, can be used to synthesize this compound itself. orgsyn.org Further alkylation can occur to yield N,N-dipropyl-m-toluidine.
The general mechanism for N-alkylation is as follows:
Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide ion.
Formation of Quaternary Ammonium Salt: This results in the formation of a trialkylphenylammonium halide.
The substitution pattern is dictated by the availability of the lone pair on the nitrogen. As a secondary amine, this compound can undergo further substitution to form a tertiary amine. The presence of the propyl and methylphenyl groups introduces some steric hindrance, which may modulate the rate of these reactions compared to less substituted amines.
Electrophilic Aromatic Substitution on the Toluidine Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions, in terms of both reactivity and regioselectivity, is governed by the directing effects of the two substituents already present: the N-propylamino group and the methyl group. hu.edu.jo
Both the N-propylamino group (-NH-CH₂CH₂CH₃) and the methyl group (-CH₃) are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). minia.edu.eg They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and better able to attack an incoming electrophile. minia.edu.eg Both groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. hu.edu.joorganicchemistrytutor.com
In this compound, the substituents are in a meta relationship. The directing effects of these two groups are therefore cooperative, reinforcing substitution at specific positions. The available positions for substitution are C2, C4, C5, and C6.
Directing effect of the N-propylamino group (at C1): Directs to C2, C4, and C6.
Directing effect of the methyl group (at C3): Directs to C2, C4, and C6.
Therefore, electrophilic attack is strongly favored at the C2, C4, and C6 positions. The C5 position is meta to both groups and is thus disfavored. The steric hindrance from the N-propyl group might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. For m-toluidine, nitration can lead to the formation of 4-nitro-3-methylaniline derivatives. brieflands.com
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. However, the amine group can react with the Lewis acid catalyst, deactivating the ring and often preventing these reactions from occurring unless the amine is protected. hu.edu.jo
The mechanism for these reactions follows the general pathway for electrophilic aromatic substitution:
Formation of the Electrophile: A strong electrophile is generated, often with the help of a catalyst. masterorganicchemistry.com
Nucleophilic Attack by the Aromatic Ring: The π-electron system of the toluidine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The stability of the intermediate carbocation determines the regioselectivity. For this compound, attack at the ortho and para positions relative to the activating groups leads to more stable intermediates due to resonance delocalization of the positive charge, including a contributor where the charge is placed on the carbon bearing the nitrogen or methyl group. organicchemistrytutor.com
Oxidative Transformation Pathways of this compound
The oxidation of this compound can occur at two main sites: the nitrogen atom of the amine and the methyl group on the aromatic ring. The specific pathway and products depend on the oxidizing agent and reaction conditions.
Oxidation of the secondary amine functionality can lead to a variety of products. Mild oxidation may result in the formation of N-oxides or hydroxylamines. Stronger oxidation can lead to the formation of nitroso or nitro compounds. researchgate.net For instance, tertiary aromatic amines like N,N-dialkyl-m-toluidines have been shown to undergo oxidation with gold(III) or cerium(IV) to produce colored species. oup.com The electrochemical oxidation of N,N-dimethyl-p-toluidine has also been studied, indicating that N-dealkylation and the formation of radical cations are possible pathways. mdpi.com
The methyl group attached to the aromatic ring can also be oxidized. A powerful oxidizing agent like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chain of a benzene ring to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com Therefore, treatment of this compound with hot, alkaline KMnO₄ followed by acidification would likely oxidize the methyl group to a carboxylic acid, yielding N-propyl-3-aminobenzoic acid.
It is also possible for oxidative coupling reactions to occur, particularly under enzymatic or specific catalytic conditions, leading to the formation of dimeric or polymeric structures.
Reductive Chemistry of this compound Derivatives
The reductive chemistry of this compound itself is limited, as the amine and the alkyl-substituted aromatic ring are already in a reduced state. However, derivatives of this compound, particularly those containing reducible functional groups introduced via electrophilic aromatic substitution, can undergo reduction.
A key example is the reduction of a nitro derivative of this compound. If, for instance, this compound is nitrated to form a nitro-substituted derivative (e.g., 4-nitro-N-propyl-m-toluidine), the nitro group can be readily reduced to a primary amino group. libretexts.org
Common reducing agents for this transformation include:
Metals in acidic media: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). libretexts.org
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni).
The reduction of a nitro group to an amine proceeds via several intermediates, including nitroso and hydroxylamine (B1172632) species. This transformation is a fundamental reaction in the synthesis of poly-substituted anilines.
Another potential reductive pathway involves derivatives formed from the oxidation of the methyl group. If the methyl group is oxidized to a carboxylic acid, this acid can then be reduced. For example, lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol.
Mechanistic Insights into Derivatization Reactions of this compound
Derivatization of this compound at the amine nitrogen is a common strategy to modify its properties or to protect the amine functionality during other reactions. Silylation and acylation are two important derivatization reactions.
Silylation Mechanisms
Silylation involves the replacement of the active hydrogen on the nitrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. taylorandfrancis.com This reaction converts the secondary amine into an N-silylated derivative. Silylation is often used to increase the volatility of compounds for gas chromatography analysis or to protect the amine group. taylorandfrancis.com
The reaction typically involves a silylating agent, such as trimethylsilyl chloride (TMSCl) or a more reactive agent like N,O-bis(trimethylsilyl)acetamide (BSA), often in the presence of a base to neutralize the HCl byproduct. nsf.gov
The mechanism of silylation of amines generally proceeds via a nucleophilic attack of the nitrogen atom on the silicon atom of the silylating agent. nsf.gov For a secondary amine like this compound, the mechanism with a silyl halide can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of this compound attacks the electrophilic silicon atom of the silyl halide (e.g., R₃Si-Cl).
Transition State: A pentacoordinate silicon intermediate or transition state is formed. acs.org
Leaving Group Departure: The halide ion departs, and a proton is lost from the nitrogen atom (often facilitated by a base), to yield the neutral N-silylated product, N-propyl-N-(trimethylsilyl)-m-toluidine.
The use of catalysts like potassium tert-butoxide (KOtBu) has been shown to facilitate the C-H silylation of aromatic heterocycles, proceeding through an ionic mechanism involving a pentacoordinate silicon intermediate. acs.org While this is for C-H silylation, it highlights the role of intermediates in silylation reactions. For N-H silylation, the reaction is generally more straightforward due to the higher acidity of the N-H proton compared to a C-H proton.
Acylation Reaction Mechanisms
Acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom of this compound, forming an amide. This reaction is important for the synthesis of more complex molecules and for protecting the amino group. The resulting amide is significantly less nucleophilic and less basic than the parent amine due to the electron-withdrawing effect of the carbonyl group.
Common acylating agents include acyl chlorides and acid anhydrides. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl).
The mechanism of acylation with an acyl chloride is a nucleophilic acyl substitution:
Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond and forms a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a leaving group.
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final N-acyl-N-propyl-m-toluidine (an N,N-disubstituted amide).
The reactivity in acylation reactions can be influenced by solvent polarity and the strength of the base used. clockss.org Studies on similar N-alkylanilines have shown that selective acylation can be achieved under specific conditions. clockss.org
Alkylation Reaction Mechanisms
This compound, possessing a secondary amine group and an activated aromatic ring, can undergo alkylation at either the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation). The specific mechanism and resulting product are highly dependent on the choice of alkylating agent, catalyst, and reaction conditions.
N-Alkylation: The nitrogen atom of this compound has a lone pair of electrons, making it nucleophilic and susceptible to reaction with alkyl halides or other alkylating agents to form tertiary amines. For instance, the synthesis of N,N-dialkylated m-toluidine derivatives can be achieved using alkyl p-toluenesulfonates as the alkylating agent in the presence of a base and a phase transfer catalyst. google.com Another green chemistry approach involves the N-alkylation of amines using alcohols, a reaction often catalyzed by transition metal complexes of iridium or ruthenium. acs.org This process is believed to proceed through the formation of an imine intermediate. acs.org
C-Alkylation (Friedel-Crafts Alkylation): The aromatic ring of this compound can be alkylated via electrophilic aromatic substitution, a reaction commonly known as the Friedel-Crafts alkylation. masterorganicchemistry.com This reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid activates the alkyl halide, generating a carbocation electrophile (or a similar species) which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com It is presumed that the reaction proceeds via a carbonium ion mechanism. google.com A critical consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangements; for example, a primary carbocation formed from a propyl halide can rearrange via a hydride shift to a more stable secondary carbocation, leading to an isopropyl substituent on the ring instead of the expected n-propyl group. masterorganicchemistry.com
Studies on the alkylation of similar anilines with alcohols over zeolite catalysts have shown that the reaction pathway can be selective. For example, in the alkylation of aniline (B41778) with n-propyl alcohol, n-propyl derivatives were observed to form through an Sₙ2 type mechanism, whereas isopropyl derivatives were formed via an Sₙ1 type mechanism. researchgate.net
The table below summarizes various alkylation approaches applicable to aromatic amines like this compound.
| Alkylation Type | Alkylating Agent | Catalyst/Conditions | Primary Mechanism | Key Findings |
| N-Alkylation | Alkyl p-toluenesulfonate | Sodium hydroxide, Phase transfer catalyst | Nucleophilic Substitution | Effective for preparing N,N-dialkyl arylamine compounds. google.com |
| N-Alkylation | Alcohols | Iridium or Ruthenium complexes | Catalytic cycle involving imine formation | A green method for synthesizing substituted amines. acs.org |
| C-Alkylation | Alkyl Halides | Lewis Acid (e.g., AlCl₃) | Electrophilic Aromatic Substitution (Carbocation) | Carbocation rearrangements can occur, affecting the final product structure. masterorganicchemistry.com |
| N- & C-Alkylation | n-Propyl Alcohol | Zeolites | Sₙ1 and Sₙ2 | Product distribution (N- vs. C-alkylation, n-propyl vs. isopropyl) depends on the catalyst's acidic and basic properties. researchgate.net |
Formation and Reactivity of Schiff Base Derivatives of this compound
The formation of a classical Schiff base (also known as an azomethine or imine) involves the condensation reaction between a primary amine and a carbonyl group (from an aldehyde or ketone). researchgate.netmdpi.com This reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the characteristic C=N double bond of the imine. researchgate.net
However, this compound is a secondary amine , as the nitrogen atom is bonded to two carbon atoms (one in the propyl group and one in the aromatic ring). Secondary amines cannot form stable Schiff bases because they lack the second proton on the nitrogen atom necessary for the final dehydration step to form a neutral imine.
Instead, secondary amines like this compound react with aldehydes and ketones to form enamines . The mechanism for enamine formation is analogous to Schiff base formation up to the point of the iminium ion intermediate.
Mechanism of Enamine Formation:
Nucleophilic Attack: The lone pair on the nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Zwitterion Formation: A zwitterionic intermediate is formed, which quickly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal).
Iminium Ion Formation: The hydroxyl group of the carbinolamine is protonated (often catalyzed by an acid), turning it into a good leaving group (-OH₂⁺). Subsequent elimination of a water molecule leads to the formation of a positively charged iminium ion.
Enamine Formation: Unlike the intermediate from a primary amine, this iminium ion cannot be neutralized by deprotonation at the nitrogen. Instead, a proton is removed from an adjacent carbon atom (the α-carbon), and the electrons from the C-H bond move to form a C=C double bond, neutralizing the positive charge on the nitrogen. The final product is an enamine.
The reactivity of the resulting enamine is significant in organic synthesis. The presence of the nitrogen atom's lone pair increases the electron density of the C=C double bond, making the α-carbon strongly nucleophilic. This allows enamines to be readily alkylated or acylated, providing a powerful tool for forming new carbon-carbon bonds.
The following table contrasts the reactions of primary and secondary amines with carbonyl compounds.
| Reactant Amine | Carbonyl Compound | Intermediate | Final Product | Key Feature |
| Primary Amine (e.g., m-toluidine) | Aldehyde or Ketone | Carbinolamine | Schiff Base (Imine) | Contains a C=N double bond. researchgate.net |
| Secondary Amine (e.g., this compound) | Aldehyde or Ketone | Iminium Ion | Enamine | Contains a C=C-N functional group. |
Advanced Spectroscopic Characterization and Structural Elucidation of N Propyl M Toluidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a fundamental tool for the unambiguous assignment of the proton and carbon framework of N-Propyl-m-toluidine.
The ¹H NMR spectrum of this compound provides characteristic signals that correspond to the distinct proton environments within the molecule. Analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) allows for the precise assignment of each proton. hw.ac.uk
The aromatic region of the spectrum typically displays complex multiplets corresponding to the protons on the m-substituted benzene (B151609) ring. The aliphatic region shows signals for the n-propyl group attached to the nitrogen atom. The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) is expected to appear as a triplet, deshielded due to the electron-withdrawing effect of the nitrogen atom. The subsequent methylene group (-CH₂-) would present as a sextet (or multiplet), and the terminal methyl group (-CH₃) would appear as a triplet. The proton on the nitrogen atom (N-H) may appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic-H | ~6.5 - 7.2 | Multiplet | 4H |
| NH | Variable, broad | Singlet | 1H |
| N-CH₂- | ~3.1 | Triplet | 2H |
| -CH₂- | ~1.6 | Sextet | 2H |
| Ar-CH₃ | ~2.3 | Singlet | 3H |
| -CH₂-CH₃ | ~0.9 | Triplet | 3H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. chemguide.co.uk The carbon atom attached to the nitrogen (C-N) will be the most deshielded among the aromatic carbons. The carbon of the methyl group on the aromatic ring will appear in the upfield region, around δ 20-25 ppm. The carbons of the n-propyl group will also be in the upfield region, with the carbon attached to the nitrogen (N-C) being the most deshielded of the three.
For comparison, the ¹³C NMR spectrum of m-toluidine (B57737) shows aromatic carbon signals at δ 111.9, 116.9, 118.0, 132.9, 135.3, and 152.9 ppm. rsc.orgchemicalbook.com The methyl carbon appears at δ 21.8 ppm. rsc.org In N-ethyl-m-toluidine, the ethyl group carbons are also observed, providing a basis for predicting the shifts in this compound. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-N | ~148 |
| Aromatic C-CH₃ | ~139 |
| Aromatic CH | ~113 - 129 |
| N-CH₂- | ~46 |
| Ar-CH₃ | ~21 |
| -CH₂- | ~23 |
| -CH₂-CH₃ | ~11 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
To definitively assign the complex NMR spectra and establish the connectivity of atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. github.io For this compound, COSY would show correlations between the adjacent protons of the n-propyl group (N-CH₂-CH₂-CH₃) and between the coupled protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cn This allows for the unambiguous assignment of which protons are attached to which carbons. For example, the proton signal for the N-CH₂ group would show a cross-peak with the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). ustc.edu.cnmdpi.com This is crucial for piecing together the molecular structure. For instance, HMBC would show a correlation from the protons of the N-CH₂ group to the aromatic carbon attached to the nitrogen, confirming the N-propyl group's point of attachment. Correlations from the aromatic protons to neighboring aromatic carbons would help to confirm their relative positions.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are introduced into the mass spectrometer for detection. epa.gov
For this compound, GC-MS analysis would provide its retention time, which is a characteristic property under specific GC conditions, and its mass spectrum. The mass spectrum would show the molecular ion peak (M⁺), corresponding to the molecular weight of the compound (149.23 g/mol ). nih.gov Additionally, a series of fragment ions would be observed, resulting from the cleavage of the molecule. Common fragmentation pathways for N-alkyl anilines include the loss of the alkyl group and cleavage of the C-N bond. The fragmentation pattern of m-propyltoluene, a related structure, shows significant peaks that can be informative for predicting the fragmentation of this compound. nist.gov The mass spectrum of m-toluidine also provides insight into the fragmentation of the toluidine core. chemicalbook.com
Table 3: Predicted Major Fragment Ions in the GC-MS of this compound
| m/z | Proposed Fragment |
|---|---|
| 149 | [M]⁺ (Molecular Ion) |
| 120 | [M - C₂H₅]⁺ |
| 106 | [M - C₃H₇]⁺ or [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Predicted fragmentation is based on common fragmentation patterns of related compounds.
LC-MS is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. improvedpharma.com It is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile for GC-MS. usda.gov this compound, being a polar analyte, can be effectively analyzed by LC-MS. benettongroup.com
In LC-MS, the compound is typically ionized using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This usually results in the formation of a protonated molecule, [M+H]⁺, which would be observed at m/z 150 for this compound. Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation and obtain further structural information. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides an experimental mass that can be compared against the theoretical (calculated) exact mass, confirming its elemental composition.
The molecular formula of this compound is C₁₀H₁₅N. nih.gov The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of carbon, hydrogen, and nitrogen. This theoretical value for the neutral molecule is 149.120449483 Da. nih.gov In HRMS analysis, the compound is typically ionized, often by protonation to form the [M+H]⁺ ion. The theoretical exact mass for this cation would be 150.128224 Da.
HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies of less than 5 parts per million (ppm), and often below 1 ppm. nih.gov This level of precision allows for the unambiguous differentiation of compounds with the same nominal mass but different elemental compositions. An experimental measurement confirming the m/z value of the protonated molecule to within a narrow tolerance of the calculated value provides definitive evidence for the molecular formula C₁₀H₁₅N.
Table 1: HRMS Data for Protonated this compound ([C₁₀H₁₅N+H]⁺)
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N | nih.gov |
| Ion | [M+H]⁺ | |
| Theoretical m/z | 150.12822 | |
| Hypothetical Observed m/z | 150.12801 |
This interactive table illustrates how a hypothetical observed mass compares to the theoretical value, resulting in a mass error well within the typical limits of HRMS instrumentation.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound displays characteristic absorption bands corresponding to its secondary aromatic amine structure.
The key vibrational modes identified in the spectrum confirm the presence of the N-H bond, the aromatic ring, and the aliphatic propyl group. The N-H stretching vibration of the secondary amine appears as a distinct band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group and the methyl group on the ring are found just below 3000 cm⁻¹. libretexts.org
The presence of the benzene ring is further confirmed by sharp absorption bands in the 1600-1450 cm⁻¹ region, which are due to C=C in-ring stretching vibrations. The C-N stretching vibration of the aromatic amine typically appears in the 1350-1250 cm⁻¹ range. Finally, the substitution pattern on the benzene ring (meta-disubstitution) gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹). vscht.cz
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | |
| C-H Stretch | Aromatic | 3000 - 3100 | libretexts.org |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2960 | libretexts.org |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | libretexts.org |
| C-N Stretch | Aromatic Amine | 1250 - 1350 |
This interactive table summarizes the key IR absorptions used to identify the functional groups within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the spectrum is dominated by π→π* transitions associated with the aromatic benzene ring. The nitrogen atom's lone pair of electrons and the alkyl groups act as auxochromes, modifying the absorption characteristics compared to unsubstituted benzene.
The benzene ring exhibits characteristic absorption bands, which are influenced by substituents. The N-propylamino group is an activating group, meaning its lone pair of electrons can conjugate with the π-system of the ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap, resulting in a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to benzene or toluene. rsc.org This effect is also accompanied by an increase in the molar absorptivity (hyperchromic effect).
Studies on related toluidine isomers show that electronic transitions and ionization energies are influenced by the position of the methyl group. acs.org The UV spectrum of this compound is expected to show a primary absorption band around 240-255 nm and a secondary, less intense band around 280-300 nm, characteristic of substituted anilines.
Table 3: Comparison of UV Absorption Maxima (λmax) for Related Aromatic Compounds in a Non-polar Solvent
| Compound | λmax (nm) - Primary Band (π→π*) | λmax (nm) - Secondary Band (Benzenoid) |
|---|---|---|
| Benzene | ~204 | ~256 |
| Toluene | ~207 | ~262 |
| Aniline (B41778) | ~230 | ~280 |
| This compound (Predicted) | ~245 | ~290 |
This interactive table provides a comparison of UV absorption data, predicting the behavior of this compound based on the electronic effects of its substituents.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
While obtaining a suitable single crystal of the liquid this compound for X-ray diffraction can be challenging, the technique is invaluable for determining the precise three-dimensional structure of its solid derivatives. X-ray crystallography provides definitive data on bond lengths, bond angles, and intermolecular interactions in the crystalline state. msu.edu
Research on complex derivatives incorporating a toluidine moiety demonstrates the power of this technique. For instance, the crystal structure of a C-propyl-o-toluidine-methyl-resorcin chemsrc.comarene host-guest system has been elucidated, revealing a bowl-like conformation stabilized by a network of intramolecular hydrogen bonds. researchgate.net In such a structure, the precise orientation of the propyl-toluidine group within the larger macrocycle can be determined.
Analysis of a suitable crystalline derivative of this compound would yield a complete structural map. This includes the planarity of the aromatic ring, the conformation of the n-propyl chain (e.g., anti or gauche arrangements), and the geometry around the nitrogen atom. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting intermolecular forces like hydrogen bonding (if a suitable donor/acceptor is present) and van der Waals interactions, which govern the solid-state properties of the material.
Table 4: Hypothetical Crystallographic Data for an this compound Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice geometry. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a=10.5, b=15.2, c=9.8 |
| α, β, γ (°) | Unit cell angles. | α=90, β=105.5, γ=90 |
| C(ar)-N Bond Length (Å) | Length of the bond between the aromatic ring and nitrogen. | ~1.40 |
| N-C(propyl) Bond Length (Å) | Length of the bond between nitrogen and the propyl chain. | ~1.47 |
This interactive table presents the type of data obtained from an X-ray crystallographic analysis of a molecular structure.
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Toluene |
| Aniline |
| C-propyl-o-toluidine-methyl-resorcin chemsrc.comarene |
| Carbon |
| Hydrogen |
Computational Chemistry and Theoretical Modeling of N Propyl M Toluidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like N-Propyl-m-toluidine. These computational methods provide insights into the electronic structure, which dictates the molecule's reactivity and physical properties.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity of this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties and reactivity of organic compounds. For this compound, DFT calculations can elucidate various structural and electronic features. researchgate.net
DFT methods are employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP, for instance, helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.
The reactivity of this compound can be further explored by calculating frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. thaiscience.info A smaller gap generally suggests higher reactivity.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C10H15N |
| Molecular Weight | 149.23 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 149.120449483 Da |
| Monoisotopic Mass | 149.120449483 Da |
| Topological Polar Surface Area | 12 Ų |
| Heavy Atom Count | 11 |
| Data sourced from PubChem CID 4196607. nih.gov |
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. libretexts.org It provides a more detailed picture of bonding than simple Lewis structures by explaining the distribution and energy of electrons in molecular orbitals that extend over the entire molecule. For this compound, MO theory can be used to construct a molecular orbital diagram, showing the energy levels of the bonding, non-bonding, and anti-bonding orbitals. libretexts.org
Analysis of the electron density distribution, often performed using techniques like Quantum Theory of Atoms in Molecules (AIM), can provide a rigorous definition of atoms within the molecule and the nature of the chemical bonds between them. researchgate.net This analysis can quantify the charge on each atom and characterize bonds as either primarily covalent or ionic. researchgate.net The electron density is a physical observable that can be calculated or determined experimentally, offering a solid basis for understanding chemical bonding. researchgate.net
Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org For this compound, MD simulations can provide valuable insights into its conformational flexibility and intermolecular interactions. By simulating the molecule's behavior in different environments (e.g., in a vacuum, in a solvent), researchers can observe how it changes its shape and interacts with its surroundings. biorxiv.org
These simulations can reveal the preferred conformations of the propyl chain and the orientation of the propyl group relative to the toluidine ring. Understanding the conformational landscape is crucial as different conformers can have different properties and reactivities. nih.gov MD simulations can also be used to study the formation of hydrogen bonds and other non-covalent interactions between this compound molecules or with solvent molecules. acs.org This information is particularly relevant for understanding its behavior in condensed phases.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. frontiersin.orgmdpi.com These models are developed by calculating a set of molecular descriptors for each compound and then using machine learning or statistical methods to find a mathematical equation that best correlates these descriptors with the observed activity or property. mdpi.comresearchgate.net
For analogs of this compound, QSAR models could be developed to predict their biological activities, such as their potential as enzyme inhibitors or receptor ligands. frontiersin.org QSPR models could be used to predict various physicochemical properties like boiling point, melting point, or solubility. researchgate.netscribd.com The development of such models relies on having a dataset of compounds with known activities or properties. mdpi.com These models are valuable tools in drug discovery and materials science for screening new compounds and prioritizing them for synthesis and experimental testing. frontiersin.org
Theoretical Analysis of Reaction Pathways and Transition States in this compound Transformations
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, including the structures of intermediates and transition states. nih.gov
Methods like the Nudged Elastic Band (NEB) or the Dimer method are used to locate transition states, which are the highest energy points along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. researchgate.net Theoretical analysis can provide detailed insights into how substituents on the aromatic ring or modifications to the propyl group affect the reaction mechanism and kinetics of transformations such as oxidation, reduction, or substitution reactions. acs.orgresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govijpsjournal.com This method is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. researchgate.net
For derivatives of this compound, molecular docking studies can be performed to investigate their potential interactions with various biological targets, such as enzymes or receptors. malariaworld.orgmdpi.com These studies can predict the binding mode of the ligand in the active site of the protein and estimate the binding affinity. ekb.eg The results of docking studies can provide valuable information for the design of new this compound derivatives with improved biological activity. nih.gov The binding interactions, such as hydrogen bonds and hydrophobic interactions, identified through docking can guide the chemical modification of the lead compound to enhance its potency and selectivity. researchgate.net
Biological Activities and Mechanistic Investigations of N Propyl M Toluidine and Its Derivatives
Mechanistic Studies of Antimicrobial Activity of N-Propyl-m-toluidine Derivatives
The antimicrobial mechanisms of toluidine derivatives are multifaceted, often involving disruption of cellular integrity and vital processes. While research specifically on this compound is limited, studies on related toluidine compounds and their derivatives provide insight into their potential modes of action. Toluidine derivatives, particularly cationic forms, are recognized as effective photosensitizers in antimicrobial photodynamic therapy (APDT). mdpi.com In APDT, these compounds can be activated by light to produce reactive oxygen species that are toxic to microbial cells. remedypublications.com Furthermore, novel toluidine derivatives have demonstrated notable in vitro activity against various species of Mycobacterium, including drug-resistant clinical isolates, suggesting unique mechanisms of action against these challenging pathogens. researchgate.net For instance, preliminary studies on N-(2-methylphenyl)-2-(propylamino)acetamide, an o-toluidine (B26562) derivative, have indicated antimicrobial efficacy against both Staphylococcus aureus and Escherichia coli.
A primary mechanism for the antimicrobial action of many heterocyclic compounds is their interaction with essential cellular macromolecules like DNA and proteins. Derivatives of m-toluidine (B57737) have been shown to bind to nucleic acids, potentially disrupting DNA replication and transcription, leading to cell death.
One study investigated the binding of N-m-tolyl-4-chlorophenoxyaceto hydroxamic acid to calf thymus DNA (ct-DNA) and torula yeast RNA (t-RNA). nih.gov Spectroscopic and viscometric analyses revealed that the compound intercalates into the DNA and RNA structures. nih.gov The binding constant (Kb) for its interaction with ct-DNA was calculated to be 6.62 × 104 M-1, indicating a strong binding affinity. nih.gov Competitive binding experiments with ethidium (B1194527) bromide further supported an intercalative binding mode. nih.gov Gel electrophoresis also demonstrated that the compound could effectively prevent DNA damage. nih.gov Such interactions can block the action of enzymes like topoisomerases, which are crucial for DNA untangling during replication. semanticscholar.org While not direct derivatives, quinoline-based compounds, which can be synthesized from m-toluidine, are also known for their DNA-intercalating capabilities. brieflands.com
| Nucleic Acid | Binding Constant (Kb) (M-1) | Stern-Volmer Constant (Ksv) (M-1) | Binding Free Energy (kcal/mol) | Binding Mode |
|---|---|---|---|---|
| ct-DNA | 6.62 × 104 | 9.96 × 104 | -3.741 × 107 | Intercalation |
| t-RNA | 5.40 × 103 | 8.13 × 105 | -5.425 × 108 | Intercalation |
Bacterial biofilms, structured communities of cells encased in an extracellular polymeric substance (EPS) matrix, are notoriously resistant to conventional antibiotics. nih.govmdpi.com Compounds that can inhibit biofilm formation or disrupt established biofilms are of significant therapeutic interest. nih.govchiet.edu.eg The mechanisms of biofilm inhibition often involve interference with quorum sensing (QS), the cell-to-cell communication system that regulates biofilm development, or degradation of the EPS matrix. nih.govmdpi.com
Derivatives of toluidine, such as Toluidine Blue O (TBO), belong to the phenothiazinium class of dyes, which are known to be effective in antimicrobial photodynamic therapy against biofilms. remedypublications.com Cationic photosensitizers are particularly effective as they bind efficiently to the negatively charged components of bacterial cell walls and the EPS matrix. mdpi.comremedypublications.com This binding localizes the photodynamic effect, leading to the destruction of sessile bacteria within the biofilm. Some Schiff base derivatives have been shown to inhibit biofilm formation by downregulating genes responsible for hyphae formation, which is critical for the structural integrity of fungal biofilms. mdpi.com While direct evidence for this compound is scarce, the known antibiofilm properties of related toluidine and phenothiazine (B1677639) compounds suggest a potential role in targeting the biofilm matrix and interfering with its development. remedypublications.comnih.gov
A key mechanism underlying the broad-spectrum antimicrobial activity of certain compounds is the generation of reactive oxygen species (ROS). physiology.org ROS, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), are highly reactive molecules that can cause widespread oxidative damage to vital cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. researchgate.net
Toluidine derivatives are well-documented as photosensitizers that mediate antimicrobial effects through ROS generation in a process known as antimicrobial photodynamic therapy (APDT). mdpi.comremedypublications.com In this mechanism, the toluidine derivative (the photosensitizer) absorbs light energy and transfers it to molecular oxygen, producing highly cytotoxic singlet oxygen. remedypublications.comresearchgate.net This process is a Type II photochemical reaction. researchgate.net Alternatively, the excited photosensitizer can react with a substrate to produce free radicals that, in turn, react with oxygen to form other ROS like superoxide (B77818) and hydroxyl radicals in a Type I reaction. researchgate.net A derivative of m-toluidine, N-ethyl-N-sulphopropyl-m-toluidine (TOPS), is used in the spectrophotometric quantification of hydrogen peroxide, a notable ROS, which underscores the involvement of such derivatives in redox reactions. researchgate.net
Anti-inflammatory Action and Underlying Molecular Mechanisms
Inflammation is a complex biological response involving various signaling pathways and inflammatory mediators. nih.gov Derivatives of toluidine have been explored for their potential to modulate these pathways. For instance, quinoline (B57606) and quinoxaline (B1680401) derivatives, which can be synthesized from m-toluidine and related anilines, are known to possess anti-inflammatory properties. brieflands.comsapub.org
Mechanistic studies often focus on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov The inhibition of these enzymes can be assessed through models like croton oil-induced ear edema, where a reduction in edema indicates COX pathway inhibition. nih.gov A decrease in the enzyme myeloperoxidase (MPO), a marker for neutrophil infiltration, suggests inhibition of the 5-LOX pathway. nih.gov Some hybrid pyrazole (B372694) analogues have demonstrated potent anti-inflammatory activity by inhibiting both COX enzymes and the production of tumor necrosis factor-alpha (TNF-α). nih.gov A study on N-(2-methylphenyl)-2-(propylamino)acetamide, an isomer of a potential this compound derivative, reported a significant decrease in inflammatory markers in animal models, suggesting a tangible anti-inflammatory effect. The underlying molecular mechanisms for many anti-inflammatory compounds involve the suppression of signaling pathways like nuclear factor-kappa B (NF-κB), which is a primary regulator of the expression of pro-inflammatory cytokines. scirp.org
Antioxidant Activity and Scavenging Mechanisms
Antioxidants protect cells from damage caused by reactive oxygen species (ROS) through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize free radicals. nih.gov Several derivatives of m-toluidine have demonstrated significant antioxidant potential.
A study on novel tetrahydroquinoline (THQ) derivatives synthesized from N-propargyl-toluidine revealed excellent antioxidant capacity. mdpi.com In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, these THQ compounds exhibited significantly better performance than the ascorbic acid standard, with the results suggesting that the predominant scavenging mechanism is Single Electron Transfer (SET). mdpi.com Another study on N-m-tolyl-4-chlorophenoxyaceto hydroxamic acid also confirmed its antioxidant activity through DPPH (2,2-diphenyl-1-picrylhydrazyl) and β-carotene linoleic acid assays. nih.gov The presence of an indole (B1671886) structure, a related nitrogen-containing heterocycle, is known to enhance antioxidant effectiveness due to the redox activity of the heterocyclic nitrogen atom. nih.gov For indole derivatives, the ability to stabilize the resulting indolyl radical and the presence of an unsubstituted indole nitrogen are crucial for antioxidant activity. nih.gov
| Compound | DPPH Assay (EC50 in µg/mL) | ABTS Assay (EC50 in µg/mL) |
|---|---|---|
| THQ-1 | > 100 | 8.4 |
| THQ-2 | > 100 | 5.4 |
| THQ-3 | > 100 | 6.8 |
| THQ-4 | > 100 | 6.3 |
| Ascorbic Acid (Standard) | > 100 | 35.0 |
Enzyme Inhibition Profiles and Kinetic Analyses of this compound Derivatives
The inhibition of specific enzymes is a key strategy in drug discovery for treating a wide range of diseases. While data on this compound itself is not available, derivatives of structurally related compounds, including those with propyl groups, have been shown to be potent enzyme inhibitors.
For example, a series of 2-Aryl-6-carboxamide benzoxazole (B165842) derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Kinetic analysis revealed that compounds featuring a propyl group attached to the carboxamide moiety were effective inhibitors. researchgate.net Similarly, novel nicotinic acid derivatives have been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes targeted in the management of type 2 diabetes. acs.org Other research has focused on urease inhibition, which is relevant for treating ulcers caused by Helicobacter pylori. nih.gov A study on imidazopyridine-oxazole derivatives identified several compounds that were significantly more potent than the standard urease inhibitor thiourea. nih.gov The structure-activity relationship (SAR) studies often reveal that specific substituents, such as electron-withdrawing groups or those capable of forming hydrogen bonds, enhance inhibitory activity. nih.gov
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 4i | 3-CF3, 4-OH | 5.68 ± 1.66 |
| 4o | 2-NO2 | 7.11 ± 1.24 |
| 4g | 2,4-diCl | 9.41 ± 1.19 |
| 4h | 4-CF3 | 10.45 ± 2.57 |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
Receptor Binding Studies and Ligand-Target Recognition of this compound Analogs
The interaction of this compound analogs with various biological targets has been a subject of scientific investigation, particularly in the context of designing selective ligands for receptors and enzymes. While data on this compound itself is limited, studies on related structures incorporating the m-toluidine or N-propyl moieties provide significant insights into their ligand-target recognition properties.
Research into derivatives has often focused on major neurotransmitter systems. For instance, analogs of N-(m-tolyl)acetamide, which are structurally related to this compound, have been assessed for their affinity to dopamine (B1211576) D2-like receptors. researchgate.net A primary goal in such studies is the development of ligands with high affinity and selectivity for the D4 receptor subtype. researchgate.net The synthesis of these analogs often involves the reaction of commercially available m-toluidine with chloroacetyl chloride to form an intermediate, 2-chloro-N-(m-tolyl)acetamide, which is then coupled with other molecular fragments. researchgate.netoup.com
The N-propyl group, in particular, has been shown to be a critical determinant of binding affinity in various classes of bioactive molecules. In a series of 1,3-dialkylxanthine derivatives designed as adenosine (B11128) receptor antagonists, the replacement of 1,3-dimethyl groups with n-propyl groups resulted in a significant increase in potency. Specifically, 1,3-dipropyl-8-(p-hydroxyphenyl)xanthine demonstrated a 17-fold increase in affinity for the A₁-adenosine receptor compared to its dimethyl counterpart. nih.gov
Binding affinity data for several toluidine derivatives and related compounds are presented below, illustrating their interactions with various receptors.
Table 1: Receptor Binding Affinities of Selected Toluidine Derivatives and Analogs
| Compound/Analog Class | Target Receptor | Binding Affinity (Kᵢ) | Notes |
|---|---|---|---|
| 1,3-Dipropyl-8-(p-hydroxyphenyl)xanthine | Adenosine A₁ | 2.9 nM | A potent and selective A₁ antagonist. nih.gov |
| 5-(9-acridinyl-amino)toluidine derivatives | Topoisomerase II | - | Investigated as potential inhibitors. researchgate.net |
| Thiophene-benzamide N-phenylpiperazines | Dopamine D₃ | 1.4–43 nM | A series of analogs showing high D₃ affinity. mdpi.com |
| Thiazolyl-benzamide N-phenylpiperazines | Dopamine D₃ | 2.5–31 nM | A series of analogs showing high D₃ affinity and selectivity over D₂. mdpi.com |
| (-)-Stepholidine C9 n-butoxy analog (non-brominated) | Dopamine D₁ | 2.1 nM | Shows high affinity for D₁ receptors. cuny.edu |
| (-)-Stepholidine C9 n-butoxy analog (C12-brominated) | Dopamine D₁ | 9.3 nM | C12 bromination tends to increase D₁ selectivity. cuny.edu |
| N,N-di-n-propylserotonin | Serotonin 5-HT₁ₐ | Kᵢ = 120 nM | Lacks selectivity compared to 8-OH-DPAT. nih.gov |
This table is interactive. Click on the headers to sort the data.
Structure-Activity Relationship (SAR) Studies Guiding Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how specific structural features of a molecule influence its biological activity. nih.gov For derivatives of toluidine, SAR studies have provided critical guidance for optimizing efficacy, whether as anticancer agents, local anesthetics, or receptor modulators.
The position of the methyl group on the aniline (B41778) ring is a crucial factor. In a study of 2-anilino triazolopyrimidines as anticancer agents, a derivative with a p-toluidine (B81030) moiety (methyl group at the para-position) was the most active compound in the series. mdpi.com When the methyl group was moved to the meta-position, as in an m-toluidine derivative, a significant loss in antiproliferative activity (10–46-fold) was observed. mdpi.com This highlights the critical role of substituent placement on the phenyl ring for optimal biological function.
The nature and length of the N-alkyl substituent also profoundly impact biological activity.
Anticancer Derivatives: In the same series of 2-anilino triazolopyrimidines, homologation of an alkyl chain at the para-position from ethyl to n-propyl was not tolerated and resulted in a strong reduction in activity against multiple cancer cell lines. mdpi.com This suggests that for this particular scaffold, a smaller alkyl group is preferred.
Neurolytic Agents: Conversely, in a study of N-alkyl tetracaine (B1683103) derivatives, the length of the N-alkyl chain was directly correlated with neurolytic activity. N-ethyl and N-propyl tetracaine derivatives were found to be non-neurolytic, producing a temporary nerve block. In contrast, derivatives with longer chains—N-butyl, N-pentyl, and N-hexyl—were potent neurolytic agents that caused prolonged functional impairment of the sciatic nerve. nih.gov This demonstrates a clear SAR where increasing the alkyl chain length beyond propyl dramatically changes the compound's biological effect.
Dopamine Receptor Ligands: In a series of C9-alkoxy substituted tetrahydroprotoberberine alkaloids, small n-alkoxy groups (up to four carbons long) were generally well-tolerated for maintaining high D1 receptor affinity. However, longer chains like n-pentyloxy and n-hexyloxy led to diminished D1 affinity. cuny.edu
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Toluidine and N-Alkyl Analogs
| Compound Series | Structural Modification | Effect on Biological Activity |
|---|---|---|
| 2-Anilino Triazolopyrimidines | Moving methyl group from para to meta-position | Significant (10-46 fold) loss of antiproliferative activity. mdpi.com |
| 2-Anilino Triazolopyrimidines | Increasing para-alkyl chain from ethyl to n-propyl | Strong reduction in antiproliferative activity. mdpi.com |
| N-Alkyl Tetracaines | Increasing N-alkyl chain from propyl to butyl | Switch from non-neurolytic to potent neurolytic activity. nih.gov |
| C9-Alkoxy Tetrahydroprotoberberines | Increasing n-alkoxy chain beyond 4 carbons | Diminished D1 receptor affinity. cuny.edu |
This table is interactive. Click on the headers to sort the data.
Applications in Medicinal Chemistry and Agrochemical Research
N-Propyl-m-toluidine as a Key Intermediate in Pharmaceutical Synthesis
This compound, and its parent compound m-toluidine (B57737), are valued as key intermediates in the multi-step synthesis of various pharmaceutical products. aecochemical.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In pharmaceutical development, intermediates like toluidine derivatives are essential for building the core structure of active pharmaceutical ingredients (APIs). The synthesis often begins with a foundational molecule, such as m-toluidine, which is then chemically modified through processes like alkylation to produce this compound. orgsyn.org This intermediate can then undergo further reactions to create more complex molecules with specific therapeutic properties. researchgate.net
The utility of toluidines in this context is demonstrated by the use of the related isomer, o-toluidine (B26562), as a starting material for certain pharmaceutical intermediates. iarc.fr For instance, o-toluidine is a known precursor in the synthesis of the local anesthetic Prilocaine. iarc.frnih.gov While direct examples for this compound are less commonly documented in publicly available literature, the established role of the toluidine family points to its potential and application in the synthesis of diverse drug molecules. aecochemical.comoecd.orgoki.com The process involves leveraging the chemical reactivity of the amino group and the aromatic ring to construct larger, more intricate molecular architectures required for biological activity. semanticscholar.org
Design, Synthesis, and Evaluation of this compound-based Drug Candidates
The design and synthesis of new drug candidates often involve modifying a core chemical structure to enhance efficacy and target specificity. The m-toluidine framework is a versatile scaffold for such endeavors. Researchers have successfully synthesized and evaluated drug candidates derived from m-toluidine, demonstrating the potential for creating novel therapeutic agents.
A notable example is the synthesis of aromatic amide-substituted benzimidazole-derived chalcones. mdpi.com In one study, m-toluidine was reacted with a precursor compound to create (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(m-tolyl)benzamide. mdpi.com This synthesis highlights a practical application of m-toluidine in creating complex heterocyclic compounds, which are a significant class of molecules in medicinal chemistry. semanticscholar.orgmdpi.com
Another area of research involves the synthesis of nitroimidazole derivatives, which are known for a range of biological activities. researchgate.net Although one study specifically details the use of o-toluidine to prepare certain 4-amino-5-nitroimidazole derivatives, the methodology illustrates a synthetic pathway that could be adaptable for m-toluidine and its N-propyl derivative. researchgate.net The process involves the nucleophilic substitution of a nitro group with an amine, showcasing a fundamental reaction type used to build potential drug candidates from toluidine bases. researchgate.net
The table below summarizes findings from a study where m-toluidine was used as a starting material to generate a novel benzimidazole (B57391) derivative.
Table 1: Synthesis of a Drug Candidate from m-Toluidine
| Starting Material | Synthetic Procedure | Resulting Compound | Yield | Key Finding | Source |
|---|
This compound Derivatives in Agrochemical Formulations (e.g., Herbicides, Pesticides)
Derivatives of toluidine are integral to the agrochemical industry, serving as precursors for a variety of herbicides, pesticides, and fungicides. aecochemical.comepa.gov The specific isomer of toluidine (ortho, meta, or para) often dictates the final product and its application. For example, o-toluidine is a critical intermediate in the manufacture of high-volume herbicides such as metolachlor (B1676510) and acetochlor. iarc.frnih.gov Similarly, p-toluidine (B81030) is used to synthesize pesticides, including the insecticide fipronil (B1672679) and the fungicide tolylfluanid. oecd.org
While m-toluidine is also cited as an intermediate in pesticide synthesis, specific, widely-commercialized examples are less prevalent in the literature than for its isomers. aecochemical.com However, the structural similarity to highly active agrochemicals is notable. For instance, the herbicide Trifluralin (B1683247) is α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine, a compound that shares the N-propyl amine feature, albeit on a p-toluidine backbone. google.com Furthermore, N-nitroso-di-n-propylamine (NDPA) has been identified as a contaminant in dinitroaniline herbicides, a class that includes Trifluralin, indicating that N-propyl amine structures are relevant in this field. epa.gov
The development of agrochemical formulations also involves creating stable and effective delivery systems, such as microemulsions, which can contain derivatives of these chemical families. google.com
The following table provides examples of agrochemicals derived from the broader toluidine family, illustrating the importance of this class of compounds in agriculture.
Table 2: Examples of Toluidine-Derived Agrochemicals
| Toluidine Isomer | Agrochemical Type | Compound Name | Key Role | Source |
|---|---|---|---|---|
| o-Toluidine | Herbicide | Metolachlor, Acetochlor | Acts as a precursor for the synthesis of these widely used herbicides. | iarc.frnih.gov |
| p-Toluidine | Insecticide | Fipronil | Used as an intermediate in the manufacturing process. | oecd.org |
| p-Toluidine | Fungicide | Tolylfluanid | Serves as a building block for this fungicide. | oecd.org |
| p-Toluidine | Herbicide | Trifluralin | A dinitroaniline herbicide with an N,N-dipropyl group. | google.com |
Catalytic Roles of this compound Derivatives in Organic Synthesis
While this compound is primarily known as a synthetic intermediate, its derivatives, and those of related amines, have applications in the field of catalysis. The pyridine (B92270) moiety, for example, is a core structure in many catalysts and ligands used in organic chemistry. beilstein-journals.org The synthesis of functionalized pyridine derivatives can be achieved through various methods, including condensation reactions involving amines. beilstein-journals.org This suggests a potential pathway where toluidine derivatives could serve as precursors for creating novel catalytic structures.
In organic synthesis, catalysts are crucial for facilitating reactions, increasing reaction rates, and improving yields under mild conditions. acs.org For instance, metal complexes with organic ligands are widely used. The synthesis of these ligands can start from relatively simple molecules like toluidine. A three-component cascade reaction reported for synthesizing pyrrole (B145914) derivatives uses p-toluidine as one of the primary amines, reacting in the presence of a copper catalyst. beilstein-journals.org
Furthermore, the development of catalysts is an active area of research. For example, a process for preparing N-alkylated aromatic amines, including N-ethyl-p-toluidine, utilizes iodine as a catalyst. google.com In another context, phosphorus oxyhalides have been shown to catalyze the N-alkylation of aromatic amines like m-toluidine with alcohols. google.com While these examples show toluidines as reactants in catalyzed processes, the resulting N-alkylated products can themselves be precursors to more complex molecules that may possess catalytic activity or be used to synthesize specialized ligands for transition-metal catalysis. google.com
The table below outlines catalytic applications where toluidine or its derivatives are involved, either as a precursor to a catalytic molecule or as a reactant in a catalyzed synthesis.
Table 3: Catalytic Applications Involving Toluidine Derivatives
| Process | Reactant(s) | Catalyst | Resulting Product/Application | Description | Source |
|---|---|---|---|---|---|
| Pyrrole Synthesis | 1,3-enynes, p-toluidine, Togni reagent II | Cu(OAc)₂·H₂O | Fully substituted pyrrole derivatives | A copper-catalyzed three-component cascade reaction to form functionalized pyrroles. | beilstein-journals.org |
| N-Alkylation | p-toluidine, diethylamine | Iodine | N-ethyl-p-toluidine | An iodine-catalyzed process to produce N-alkylated aromatic amines. | google.com |
Environmental Fate and Degradation Studies of N Propyl M Toluidine
Biodegradation Pathways and Kinetics in Environmental Matrices
Biodegradation is a primary pathway for the breakdown of many organic compounds in the environment, mediated by microorganisms. For N-Propyl-m-toluidine, this process is expected to be a significant route of transformation in soil and aquatic systems. While specific kinetic data for this compound is not extensively documented, the degradation patterns of structurally similar dinitroaniline herbicides like trifluralin (B1683247) and pendimethalin (B1679228) provide valuable insights. nih.govcabidigitallibrary.org The degradation of these compounds often follows first-order or biphasic first-order kinetics, where an initial rapid degradation phase is followed by a slower phase. researchgate.net The rate of degradation is heavily influenced by environmental factors such as temperature, moisture, and the composition of the microbial community. researchgate.net
The microbial breakdown of this compound is anticipated to proceed through several key enzymatic reactions. The most prominent mechanism for N-alkylated anilines is N-dealkylation, which involves the removal of the propyl group from the nitrogen atom. nih.govscispace.com This reaction is a common step in the metabolism of compounds like trifluralin and pendimethalin by soil microbes. nih.govcabidigitallibrary.org This initial step is critical as it transforms the parent compound into metabolites of different polarity and toxicity.
Following N-dealkylation, the resulting aromatic amine, m-toluidine (B57737), is susceptible to further degradation. This can involve oxidative deamination to form intermediates like 4-methylcatechol, which can then undergo ring cleavage, breaking down the aromatic structure into simpler aliphatic molecules that can be used by microorganisms as sources of carbon and energy. researchgate.netnih.gov The enzymes responsible for these transformations include hydrolases, oxygenases (such as monooxygenases), and peroxidases, which are commonly produced by soil bacteria like Pseudomonas and Bacillus species to break down complex organic pollutants. oup.commdpi.com For instance, Pseudomonas putida has been shown to degrade N,N-diethyl-m-toluamide (DEET) by first hydrolyzing the molecule, indicating the versatility of this genus in breaking down substituted toluenes. asm.org
The stepwise degradation of this compound is expected to produce a series of intermediate compounds known as microbial metabolites. The primary metabolite resulting from the N-dealkylation pathway would be m-toluidine . nih.govresearchgate.net This intermediate is itself subject to further microbial action. The degradation of m-toluidine can proceed through hydroxylation of the aromatic ring, leading to the formation of compounds such as 4-methylcatechol . researchgate.net These catechols are key intermediates that can be processed through metabolic pathways involving ring cleavage, ultimately leading to mineralization into carbon dioxide and water. nih.gov The characterization of these metabolites is essential for a complete understanding of the environmental fate of the parent compound.
Table 1: Postulated Microbial Metabolites of this compound
| Parent Compound | Postulated Primary Metabolite | Postulated Secondary Metabolite | Anticipated Degradation Pathway |
| This compound | m-Toluidine | 4-Methylcatechol | N-dealkylation followed by oxidative deamination/hydroxylation |
Photodegradation Mechanisms under Environmental Conditions
Photodegradation, or the breakdown of molecules by light, represents another important environmental fate process, particularly for compounds present on soil surfaces or in surface waters. researchgate.net For N-propyl-substituted toluidines, such as the related herbicide trifluralin, photodegradation by sunlight is a significant transformation pathway. scispace.comresearchgate.net The primary mechanisms involved are analogous to microbial degradation pathways and include N-dealkylation and nitro-group reduction (if present), but also cyclization. scispace.comresearchgate.net
The photodegradation of this compound would likely involve the progressive loss of the propyl group, leading first to m-toluidine . scispace.com Another potential photochemical reaction, observed in related dinitroaniline compounds, is intramolecular cyclization, which can lead to the formation of benzimidazole (B57391) derivatives. scispace.comresearchgate.netresearchgate.net The rate and pathway of photodegradation can be influenced by environmental factors such as the medium (e.g., water, soil surface), pH, and the presence of photosensitizing substances. researchgate.netorientjchem.org Studies on the dye Toluidine Blue show that photodegradation kinetics often follow a pseudo-first-order model. orientjchem.orgccsenet.org
Table 2: Potential Photodegradation Products of this compound
| Parent Compound | Potential Photoproducts | Anticipated Reaction Mechanism |
| This compound | m-Toluidine | Photolytic N-dealkylation |
| This compound | Benzimidazole derivatives | Intramolecular cyclization (pathway noted in analogous compounds) |
Adsorption and Leaching Behavior of this compound in Soil and Aquatic Environments
The mobility of this compound in the environment is largely governed by its tendency to adsorb to soil particles and sediments. bioline.org.br For the closely related compound N-ethyl-m-toluidine, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be 194, which suggests moderate mobility in soil. nih.gov However, aromatic amines are known to bind to humic substances in soil, which could reduce their movement. nih.gov
A critical factor influencing adsorption is the soil pH. This compound, as an amine, can become protonated in acidic to neutral environments. nih.gov This positively charged, protonated form is expected to bind more strongly to negatively charged soil components like clay and organic matter. nih.gov This strong binding would, in turn, reduce its potential for leaching into groundwater. tdl.org Conversely, in alkaline soils, the compound would be less protonated and potentially more mobile. The sorption process for similar compounds is often rapid, and the strength of this sorption is a key determinant of the compound's bioavailability for degradation and its potential to contaminate groundwater. bioline.org.brresearchgate.net
Table 3: Estimated Soil Adsorption and Physical Properties of the Analog N-Ethyl-m-toluidine
| Property | Value/Description | Significance | Source |
| Vapor Pressure | 0.13 mm Hg at 25 °C (estimated) | Indicates existence as a vapor in the atmosphere. | nih.gov |
| Henry's Law Constant | 6.1 x 10⁻⁶ atm-cu m/mole (estimated) | Suggests volatilization from moist soil and water is possible. | nih.gov |
| Koc (Soil Adsorption Coefficient) | 194 (estimated) | Predicts moderate mobility in soil. | nih.gov |
| pKa | 4.96-5.72 (estimated range) | Suggests the compound will be partially protonated in most soils, increasing adsorption. | nih.gov |
Assessment of Environmental Persistence and Transformation Products
The environmental persistence of a chemical is a measure of how long it remains in a particular environmental compartment before being broken down. This is often expressed as a degradation half-life. For N-ethyl-m-toluidine, the atmospheric half-life is estimated to be very short, around 3.2 hours, due to rapid degradation by hydroxyl radicals. nih.gov
Persistence in soil and water depends on the combined rates of biodegradation and photodegradation. Substances with a degradation half-life in freshwater greater than 40 days or in soil greater than 120 days are considered "persistent" under some regulatory frameworks. norman-network.comumweltbundesamt.de While a specific half-life for this compound is not available, its susceptibility to both microbial and photolytic N-dealkylation suggests it will be transformed in the environment. nih.govscispace.com
The primary transformation products are the metabolites and photoproducts discussed previously. The most significant of these is m-toluidine , formed through the cleavage of the N-propyl bond. nih.govscispace.com Other potential products include oxidized intermediates like 4-methylcatechol from microbial activity and benzimidazole derivatives from photodegradation. scispace.comresearchgate.net The ultimate fate of these transformation products is also critical, as they may have their own persistence and toxicity profiles.
Strategies for Environmental Remediation of this compound Contamination
In the event of environmental contamination by this compound, several remediation strategies can be employed to clean up affected soil and water. The choice of strategy depends on the extent of contamination, site-specific conditions, and remedial goals. nc.gov
Excavation and Disposal: A direct approach for contaminated soil is physical removal (excavation) and transport to a licensed disposal facility. This method, often called "dig and haul," is effective for highly contaminated source zones but can be costly. epa.ie
Pump and Treat: For groundwater contamination, "pump and treat" is a common technology. This involves pumping the contaminated water to the surface where it is treated by various methods (e.g., carbon adsorption, chemical oxidation) to remove the contaminant before the water is discharged. epa.ie
Bioremediation: This strategy leverages the ability of microorganisms to degrade contaminants. Given that bacteria like Pseudomonas and Bacillus species can break down related aromatic amines, bioaugmentation (adding specialized microbes) or biostimulation (adding nutrients to encourage native microbial activity) could be effective in degrading this compound in situ. nih.govnih.govasm.org Bioremediation is often a more sustainable and cost-effective approach. nih.gov
Institutional and Engineering Controls: Where contamination is left in place, institutional controls (e.g., land use restrictions) and engineering controls (e.g., physical barriers) may be used to prevent exposure and mitigate risk. nc.govin.gov
Advanced Analytical Methodologies for N Propyl M Toluidine Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for the separation and analysis of N-Propyl-m-toluidine. Both gas and liquid chromatography methods are employed, each with specific advantages depending on the sample matrix and the required level of sensitivity.
Gas chromatography (GC) is a powerful tool for separating volatile and semi-volatile compounds like this compound. ufl.edu The choice of detector is crucial for achieving the desired selectivity and sensitivity.
Flame Ionization Detector (FID): The FID is a widely used detector in GC due to its high sensitivity to a broad range of organic compounds, its large linear dynamic range, and its robust nature. wikipedia.orgchromatographyonline.com The FID operates by detecting ions formed during the combustion of organic compounds in a hydrogen flame. wikipedia.org The resulting ion current is proportional to the concentration of the organic species. wikipedia.org While highly sensitive, the FID is a universal detector for hydrocarbons and may not offer sufficient selectivity in complex matrices without excellent chromatographic separation.
Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), offers high selectivity for nitrogen- and phosphorus-containing compounds. wikipedia.orgscioninstruments.com This makes it particularly well-suited for the analysis of this compound. The NPD operates by using a heated alkali metal bead (such as rubidium or cesium) to selectively ionize nitrogen and phosphorus compounds. wikipedia.orgdirectindustry.com This results in a significant increase in sensitivity for these compounds compared to hydrocarbons, with a selectivity that can be 100,000 times greater for nitrogen-containing compounds. wikipedia.orgdirectindustry.com This high selectivity is advantageous when analyzing this compound in complex samples where interferences from other organic compounds may be present. scioninstruments.com
Electron Capture Detector (ECD): The ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens, nitro groups, and certain other electronegative functionalities. wikipedia.orgscioninstruments.com Invented by James Lovelock in 1957, the ECD uses a radioactive source (typically Nickel-63) to emit beta particles, creating a steady stream of electrons. wikipedia.orgscioninstruments.com When an electronegative analyte passes through the detector, it captures some of these electrons, causing a decrease in the standing current which is then measured as a signal. wikipedia.orgchromedia.org While this compound itself is not strongly electrophilic, derivatization with an electrophoric reagent can make it highly responsive to ECD, enabling trace-level detection. keikaventures.com The ECD can be 10 to 1000 times more sensitive than an FID for suitable analytes. wikipedia.org
Table 1: Comparison of GC Detectors for this compound Analysis
| Detector | Principle of Operation | Selectivity | Sensitivity |
| Flame Ionization Detector (FID) | Measures ions produced during the combustion of organic compounds in a hydrogen flame. wikipedia.org | Low (Responds to most organic compounds). chromatographyonline.com | High (pg level). sepscience.com |
| Nitrogen-Phosphorus Detector (NPD) | Selective ionization of nitrogen and phosphorus compounds on a heated alkali bead. wikipedia.org | High (Selective for N and P containing compounds). scioninstruments.com | Very High (low pg level for N/P compounds). hpst.cz |
| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative compounds from a radioactive source. wikipedia.org | High (Selective for electrophilic compounds, e.g., halogenated). scioninstruments.com | Extremely High (fg level for highly electrophilic compounds). wikipedia.org |
High-Performance Liquid Chromatography (HPLC) is a valuable alternative to GC, particularly for compounds that are polar or thermally labile. While this compound is amenable to GC analysis, HPLC can offer advantages in certain analytical scenarios, such as when analyzing complex mixtures or when derivatization is undesirable. The choice of a suitable stationary phase (column) and mobile phase is critical for achieving the desired separation. Detection in HPLC is typically performed using ultraviolet (UV) detectors, as aromatic amines like this compound exhibit strong UV absorbance.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures than conventional HPLC systems. This results in significantly faster analysis times and improved resolution, allowing for the separation of complex mixtures with greater efficiency. For the analysis of this compound, UHPLC can provide shorter run times and better peak separation, leading to higher sample throughput and improved analytical performance.
Mass Spectrometry-Based Detection in Complex Biological and Environmental Samples
Mass spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method (either GC or LC), provides a high degree of specificity and sensitivity. This is particularly important for the analysis of this compound in complex biological and environmental matrices where interferences are common.
GC-MS is a widely used technique for the identification and quantification of a broad range of chemicals. silcotek.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" that can be used for definitive identification. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity by focusing on specific ions characteristic of this compound.
Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, especially for compounds that are not easily analyzed by GC. In LC-MS, the HPLC or UHPLC system separates the sample components, which are then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analytes. Like GC-MS, LC-MS provides both qualitative and quantitative information and is highly valuable for analyzing complex samples.
Derivatization Strategies for Improved Analytical Performance and Sensitivity
Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. For the analysis of this compound, derivatization can be employed to enhance its volatility for GC analysis, improve its thermal stability, or increase its sensitivity to a particular detector.
Silylation is a common derivatization technique in which an active hydrogen atom in the analyte is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This process can decrease the polarity of the compound, increase its volatility, and improve its thermal stability, making it more suitable for GC analysis. For this compound, the secondary amine proton can be replaced with a TMS group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The derivatization reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent prior to GC-MS analysis. The resulting TMS derivative of this compound will have a different retention time and mass spectrum, which can be used for its identification and quantification.
Alkylation Reagents and Protocols for Enhanced Volatility or Detectability
Alkylation is a derivatization technique that chemically modifies a compound to improve its suitability for analysis, typically by gas chromatography (GC). colostate.edu For secondary amines like this compound, alkylation involves the replacement of the active hydrogen on the nitrogen atom with an alkyl group. colostate.edulibretexts.org This process converts the secondary amine into a tertiary amine, which generally results in a less polar, more volatile, and more thermally stable derivative. libretexts.orgnih.gov These altered properties lead to improved peak shape, reduced column adsorption, and better separation in GC analysis. nih.gov
The primary mechanism for analytical alkylation is nucleophilic displacement, where the amine's nitrogen atom attacks an electrophilic alkylating agent. colostate.edu The choice of reagent and protocol depends on the specific requirements of the analysis, such as the desired volatility and the detector being used. For instance, introducing fluorinated groups via alkylation can significantly enhance the response of an Electron Capture Detector (ECD). colostate.edulibretexts.org While silylation is another common derivatization method, alkylated derivatives are often more stable. libretexts.org
Common alkylating reagents for amines include alkyl chloroformates and primary halides. Propyl chloroformate, for example, reacts with primary and secondary amines to form stable carbamates suitable for GC analysis. phenomenex.com The reaction is typically rapid and can be performed in a buffered aqueous solution, followed by extraction of the derivative into an organic solvent like hexane. phenomenex.com
Interactive Data Table: Common Alkylation Reagents for Secondary Amines
| Reagent Class | Specific Reagent | Target Functional Group | Derivative Formed | Key Advantages |
| Chloroformates | Propyl Chloroformate | Secondary Amine (-NH) | Carbamate | Rapid reaction, stable derivative. phenomenex.com |
| Methyl Chloroformate (MCF) | Polyfunctional Amines | Carbamate | Instantaneous reaction, no heating required, stable derivatives. nih.gov | |
| Primary Halides | Pentafluorobenzyl Bromide (PFB-Br) | Secondary Amine (-NH) | Tertiary Amine | Enhances ECD detectability due to fluorination. libretexts.org |
Acylation Reagents for Chromatographic Enhancement
Acylation is one of the most widely used derivatization methods for the GC analysis of primary and secondary amines. researchgate.net The process involves reacting the amine's active hydrogen with an acylating reagent, converting it into an amide. colostate.edugcms.cz Acylated derivatives of this compound are more volatile, less polar, and exhibit reduced adsorption on GC columns compared to the parent compound. libretexts.orgnih.gov A significant advantage of acylation is that the resulting derivatives are generally more stable than their silylated counterparts. libretexts.org
A key benefit of acylation is the ability to introduce fluorinated groups into the molecule. jfda-online.com Fluorinated anhydrides, such as Trifluoroacetic Acid Anhydride (B1165640) (TFAA), Pentafluoropropionic Acid Anhydride (PFPA), and Heptafluorobutyric Acid Anhydride (HFBA), are common reagents that produce highly volatile and stable derivatives. gcms.czresearchgate.net The incorporation of these fluoroacyl groups makes the derivatives highly responsive to electron capture detection (ECD), enabling trace-level analysis. libretexts.orggcms.cz For example, HFBA is known to produce the most sensitive derivatives for EC detection. gcms.cz
The acylation reaction with anhydrides or acyl halides typically produces acidic byproducts, which may need to be removed or neutralized before GC analysis to prevent column degradation. colostate.edugcms.cz This is often achieved by adding a base, such as triethylamine or pyridine (B92270), to act as an acid scavenger and catalyze the reaction. colostate.eduresearchgate.net Alternatively, reagents like N-Methyl-bis(trifluoroacetamide) (MBTFA) react under mild, non-acidic conditions and produce neutral, volatile byproducts, simplifying sample preparation. colostate.eduresearchgate.net
Interactive Data Table: Common Acylation Reagents for Secondary Amines
| Reagent Class | Specific Reagent | Abbreviation | Derivative Formed | Key Advantages & Considerations |
| Perfluoro Acid Anhydrides | Trifluoroacetic Acid Anhydride | TFAA | Trifluoroacetamide | Most reactive and volatile of the common fluorinated anhydrides. gcms.cz |
| Pentafluoropropionic Acid Anhydride | PFPA | Pentafluoropropionamide | Derivatives require lower analysis temperatures. gcms.cz | |
| Heptafluorobutyric Acid Anhydride | HFBA | Heptafluorobutylamide | Produces the most sensitive derivatives for ECD. colostate.edugcms.cz | |
| Activated Acyl Amides | N-Methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetamide | Reacts under mild conditions; byproducts are neutral and volatile. colostate.edugcms.cz |
| Perfluoroacylimidazoles | Heptafluorobutyrylimidazole | HFBI | Heptafluorobutylamide | Quantitative reaction with no acidic byproducts; byproduct (imidazole) is inert. researchgate.net |
Spectroscopic Analytical Methods (e.g., Raman Spectroscopy, Advanced FTIR Techniques) for Non-Destructive Analysis
Spectroscopic techniques provide powerful, non-destructive methods for the analysis and characterization of this compound, offering detailed information about its molecular structure and functional groups.
Advanced Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the structural features of this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. researchgate.net As a secondary aromatic amine, its FTIR spectrum exhibits several characteristic absorption bands. The influence of solvents can be significant, potentially causing shifts in the absorption frequencies of the amino group. nih.gov
Key vibrational modes for this compound include:
N-H Stretching: A single, characteristically weak band is expected in the 3350-3310 cm⁻¹ region, which distinguishes it from primary amines (two bands) and tertiary amines (no band). orgchemboulder.com
C-N Stretching: A strong absorption band for the aromatic C-N stretch is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com
N-H Wagging: A strong, broad band resulting from the out-of-plane N-H wag can appear in the 910-665 cm⁻¹ region. orgchemboulder.com
Aromatic and Aliphatic C-H Stretching: Bands corresponding to the aromatic C-H stretches on the toluidine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group are found just below 3000 cm⁻¹. researchgate.net
Aromatic C=C Stretching: Vibrations from the benzene (B151609) ring typically appear in the 1600-1500 cm⁻¹ region. researchgate.net
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and provides insights into the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively probe the carbon skeleton of the aromatic ring and the propyl group.
Based on studies of structurally similar toluidine isomers, key Raman spectral features can be predicted. ijseas.comias.ac.in For instance, studies on o- and m-toluidine (B57737) have identified N-H stretching frequencies in the Raman spectra that are in good agreement with FTIR data. ias.ac.in The N-H deformation lines have also been observed to shift in the presence of different solvents, indicating the sensitivity of Raman spectroscopy to intermolecular interactions like hydrogen bonding. ias.ac.in Advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) can be particularly useful, as the interaction between the amine group and a metal surface can lead to significant frequency shifts and signal enhancement of the NH₂ wagging mode, providing information on molecular adsorption and orientation. researchgate.net
Lack of Specific Toxicological Data for this compound Precludes Detailed Analysis
A thorough review of available scientific literature and toxicological databases reveals a significant lack of specific data on the chemical compound this compound. While information exists for the broader class of aromatic amines and for related toluidine isomers, detailed experimental studies focusing solely on the toxicological mechanisms of this compound are not present in the public domain. Consequently, a detailed article on its specific toxicological profile as outlined cannot be generated at this time.
General toxicological principles for aromatic amines, such as m-toluidine, suggest potential mechanisms of toxicity. For instance, many aromatic amines are known to undergo metabolic activation, a process that can lead to the formation of reactive intermediates. uni-hamburg.de These intermediates are often implicated in various toxic effects.
One of the hallmark toxicities of certain aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood. osha.govnih.govscbt.com Studies on isomers of toluidine have demonstrated their capacity to cause this effect. osha.govnih.gov For example, all three isomers of toluidine (ortho, meta, and para) are known to cause anoxia due to the formation of methemoglobin. osha.gov
Furthermore, the genotoxicity of aromatic amines is a well-documented area of concern. Metabolism of these compounds can lead to the formation of electrophilic species that bind to DNA, forming DNA adducts. nih.govnih.govgrantome.com This process is considered a critical step in the initiation of chemical carcinogenesis. uni-hamburg.denih.gov The metabolic pathways often involve N-hydroxylation catalyzed by cytochrome P450 enzymes, followed by esterification to form reactive N-acetoxyarylamines or sulfates. uni-hamburg.de These ultimate carcinogens can then react with DNA bases, primarily at the C8-position of guanine. uni-hamburg.degrantome.com
While these general mechanisms are established for the class of aromatic amines and specifically for some toluidine isomers, there are no available studies that specifically investigate:
The formation of methemoglobin by this compound and its associated biochemical pathways.
The formation of specific DNA adducts resulting from exposure to this compound.
The role of oxidative stress, cytotoxicity, or apoptosis induction specifically related to this compound.
The organ-specific toxicity profiles for the hematopoietic system, liver, kidney, or urinary bladder following exposure to this compound.
Comprehensive genotoxicity, mutagenicity, or carcinogenicity assessments of this compound and its unique metabolites.
In carcinogenicity studies of related compounds, m-toluidine was reported to be non-carcinogenic in male rats and female mice, with inconclusive results for male mice, suggesting it is likely less carcinogenic than its ortho and para isomers. osha.gov However, this data cannot be directly extrapolated to this compound without specific experimental validation.
Due to the strict requirement to focus solely on this compound, and the absence of specific research on this compound, it is not possible to provide a scientifically accurate and detailed article covering the requested topics. Further research is required to elucidate the specific toxicological properties and mechanisms of this compound.
Toxicological Mechanisms and Risk Assessment of N Propyl M Toluidine
Immunological Responses and Hypersensitivity Mechanisms (e.g., Skin Sensitization)
The potential for a chemical to induce an immunological response, particularly skin sensitization, is a critical aspect of its toxicological profile. For N-Propyl-m-toluidine, as with many industrial chemicals and aromatic amines, the primary concern is its ability to act as a sensitizer.
Sensitization is a two-phase immunological process. europa.eu The first phase, induction, occurs upon initial contact with the substance, where the immune system develops a "memory" of the allergen. europa.eu The second phase, elicitation, happens upon subsequent exposure in a sensitized individual, leading to an allergic reaction, such as allergic contact dermatitis. europa.eugu.se
Chemicals like this compound are typically too small to be recognized by the immune system on their own. They are classified as haptens or, more commonly for aromatic amines, prohaptens. A prohapten is a substance that requires metabolic activation within the body—often in the skin itself—to be converted into a reactive hapten. gu.se This hapten can then covalently bind to larger carrier proteins in the skin, forming a hapten-protein conjugate. This newly formed complex is large enough to be recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.
These APCs process the antigen and present it to naïve T-lymphocytes in the draining lymph nodes, initiating the induction phase of sensitization. frontiersin.org This leads to the proliferation of allergen-specific memory T-cells. Upon re-exposure, these memory T-cells are rapidly activated, releasing cytokines and recruiting other inflammatory cells to the site of contact, resulting in the clinical symptoms of allergic contact dermatitis. nih.gov This is a form of Type IV, or delayed-type, hypersensitivity reaction. frontiersin.orgmedscape.com
While direct testing data on this compound is not publicly available, its structure as an alkyl-substituted aromatic amine suggests a potential for skin sensitization through this prohapten mechanism. Related toluidine compounds are known to be sensitizers. osha.gov For instance, the Lymphocyte Transformation Test (LTT) is an in vitro method used to detect sensitization to various chemicals, including the related compound N,N-dimethyl-p-toluidine. imd-berlin.de
Table 1: Gell and Coombs Classification of Hypersensitivity Reactions
| Type | Name | Immune Mediator | Typical Manifestation |
|---|---|---|---|
| I | Immediate Hypersensitivity | IgE | Anaphylaxis, Urticaria, Allergic Rhinoconjunctivitis medscape.com |
| II | Cytotoxic Hypersensitivity | IgG, IgM, Complement | Drug-induced Hemolytic Anemia medscape.comresearchgate.net |
| III | Immune Complex-Mediated | IgG, IgM, Complement | Serum Sickness, Arthus Reaction frontiersin.org |
| IV | Delayed-Type Hypersensitivity | T-lymphocytes (T-cells) | Allergic Contact Dermatitis frontiersin.orgnih.govmedscape.com |
Ecotoxicological Impact on Aquatic and Terrestrial Organisms
The ecotoxicological impact of a chemical assesses its potential harm to ecosystems. This involves evaluating its effects on a range of organisms representing different trophic levels, such as algae (producers), invertebrates like daphnids (primary consumers), and fish (secondary consumers). europa.eu
Direct ecotoxicological data for this compound is scarce. However, information on structurally similar compounds, such as propylbenzenes, provides an indication of its potential environmental hazards. Propylbenzenes have been shown to pose high acute toxicity to aquatic organisms. researchgate.net Evidence suggests that these compounds can bioaccumulate in aquatic life and will rapidly volatilize from water. researchgate.net The toxicity of these substances varies between species, with freshwater organisms often being more sensitive than marine ones. researchgate.net
The toxicity of industrial chemicals to aquatic organisms is often related to their octanol/water partition coefficient (Kow), a measure of their hydrophobicity. regulations.gov For many organic chemicals, toxicity increases with hydrophobicity up to a certain point. europa.eu
Table 2: Acute Aquatic Toxicity of n-Propylbenzene (a structural analogue)
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Skeletonema costatum (Diatom) | 96 hours | EC50 | 1.97 | researchgate.net |
| Mysidopsis bahia (Mysid Shrimp) | 96 hours | LC50 | 1.3 | researchgate.net |
| Dunaliella salina (Algae) | 96 hours | EC50 | 8.91 | researchgate.net |
EC50 (Effective Concentration 50): The concentration of a chemical that causes a non-lethal effect in 50% of the test population. LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test population.
For terrestrial organisms, exposure could occur through contaminated soil or water. Chemicals like this compound can potentially affect soil microbial communities, which are crucial for nutrient cycling. Effects on terrestrial plants and soil invertebrates would also be a concern. The presence of quaternary ammonium (B1175870) compounds (QACs), another class of industrial chemicals, has been shown to be toxic to both aquatic and terrestrial organisms. nih.gov Given its chemical nature, this compound could accumulate in soil and impact terrestrial ecosystems, though specific studies are lacking. cabidigitallibrary.org
Advanced Risk Assessment Methodologies for Human and Environmental Exposure to this compound
In the absence of comprehensive empirical data for a specific chemical like this compound, regulatory agencies and researchers rely on advanced risk assessment methodologies to estimate its potential risk to human health and the environment. bibliotekanauki.pl These methods combine computational modeling, data from analogous compounds, and targeted in vitro testing.
Quantitative Structure-Activity Relationships (QSARs): QSAR models are computational tools that predict the physicochemical, toxicological, and ecotoxicological properties of a chemical based on its molecular structure. regulations.govnih.gov For this compound, QSARs could be used to estimate properties such as skin sensitization potential, aquatic toxicity, and biodegradability by comparing its structure to a large database of tested chemicals. europa.eu The U.S. Environmental Protection Agency (EPA) has used SARs extensively since the 1980s to evaluate new industrial chemicals when test data is absent. regulations.gov
Read-Across and Chemical Categorization: This approach involves grouping chemicals into categories based on structural similarity and the assumption that they will have similar toxicological properties. epa.gov this compound would be placed in a category with other substituted toluidines or aromatic amines. The known toxicity data from a well-studied member of the category (an analogue) can then be used to "read across" and fill data gaps for the untested chemical. For example, risk assessments for o-toluidine (B26562), a known human bladder carcinogen, can inform the potential hazards of other toluidine isomers. nih.gov
Human Biomonitoring (HBM): For assessing human exposure, HBM is a key tool. hbm4eu.euinchem.org It involves measuring the chemical or its metabolites in human tissues or fluids like blood or urine. For o-toluidine, urinary metabolites are used as biomarkers of exposure. nih.goveuropa.eu If this compound were in use, a similar strategy could be developed to identify its specific metabolites and create an analytical method to quantify exposure levels in a population.
Integrated Approaches to Testing and Assessment (IATA): Modern risk assessment moves away from a rigid checklist of animal tests towards more flexible, intelligent approaches. IATA combines multiple sources of information—including existing data, QSAR predictions, in vitro assays (such as tests for metabolic activation or skin sensitization), and targeted in vivo studies—to make a weight-of-evidence decision about a chemical's risk. europa.eu This reduces reliance on animal testing and provides a more holistic view of potential hazards.
Table 3: Key Stages in an Advanced Risk Assessment Framework
| Stage | Description | Relevant Methods for this compound |
|---|---|---|
| Hazard Identification | Determining if a chemical can cause adverse effects. | QSAR modeling, read-across from other toluidines, in vitro genotoxicity and sensitization assays. bibliotekanauki.pl |
| Dose-Response Assessment | Characterizing the relationship between the dose of the chemical and the incidence of adverse effects. | Extrapolation from analogue data (e.g., o-toluidine), development of Provisional Peer-Reviewed Toxicity Values (PPRTVs). epa.gov |
| Exposure Assessment | Estimating the intensity, frequency, and duration of human and environmental exposure. | Environmental monitoring, modeling of environmental fate and transport, human biomonitoring for metabolites. inchem.orgnih.gov |
| Risk Characterization | Integrating hazard, dose-response, and exposure information to estimate the probability of adverse effects occurring in a defined population. | Comparison of predicted exposure levels to derived no-effect levels (e.g., PNEC, DNEL); calculation of risk quotients or margins of exposure. isaca.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Propyl-m-toluidine, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The primary synthesis involves alkylation of m-toluidine with n-propyl halides or via reductive amination using propionaldehyde. Optimization requires controlled stoichiometry (1:1.2 molar ratio of m-toluidine to alkylating agent), inert atmosphere (N₂/Ar), and catalysts like NaBH₄ or Pd/C for hydrogenation. Temperature should be maintained at 60–80°C to minimize side reactions (e.g., over-alkylation). Monitor progress via TLC or GC-MS, and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.2 ppm, propyl chain protons at δ 0.9–1.6 ppm).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- GC-MS for volatile impurity detection (e.g., residual solvents or byproducts).
Cross-validate with FT-IR for functional groups (N-H stretch ~3400 cm⁻¹, C-N ~1250 cm⁻¹) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Standardize protocols using:
- Precise documentation of reaction parameters (time, temperature, solvent purity).
- Batch-wise validation with internal controls (e.g., known alkylation byproducts).
- Statistical design of experiments (DoE) to identify critical variables (e.g., pH, catalyst loading). Reference NIST data for thermodynamic properties (e.g., boiling points, partition coefficients) to ensure consistency .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data interpretation for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism, solvent effects, or impurity overlap. Strategies include:
- Multi-spectral corroboration : Compare NMR, IR, and X-ray crystallography (if crystalline).
- Computational modeling : Use DFT calculations (e.g., Gaussian, ORCA) to simulate spectra and identify discrepancies.
- Isotopic labeling : Introduce ¹⁵N or deuterated analogs to clarify ambiguous peaks. Document anomalies in supplemental data with error margins .
Q. What experimental design principles are critical for studying the degradation pathways of this compound under oxidative conditions?
- Methodological Answer : Design a tiered approach:
- Forced degradation : Expose the compound to H₂O₂/UV light or elevated temperatures (40–60°C).
- LC-HRMS/MS to identify degradation products (e.g., nitroso or hydroxylated derivatives).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life. Include negative controls (e.g., dark/anaerobic conditions) and validate with OECD guidelines for chemical stability .
Q. How can computational chemistry be integrated with experimental data to predict the environmental fate of this compound?
- Methodological Answer : Combine:
- QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity.
- Molecular dynamics simulations to study soil/water partitioning (log P, Koc).
- Experimental validation : Microcosm studies with LC-MS/MS quantification of metabolites. Cross-reference with regulatory databases (e.g., EPA CompTox) for hazard assessment .
Data Analysis and Reporting
Q. What strategies mitigate bias in interpreting biological activity data for this compound analogs?
- Methodological Answer :
- Blinded analysis : Separate compound coding from assay results.
- Dose-response validation : Use Hill plots and IC₅₀/EC₅₀ calculations with 95% confidence intervals.
- Negative/positive controls : Include reference compounds (e.g., m-toluidine) to contextualize potency. Report p-values and effect sizes per NIH preclinical guidelines .
Q. How should researchers document methodological limitations in studies involving this compound?
- Methodological Answer : Use a structured framework:
- Limitations section : Address instrument detection limits (e.g., GC-MS sensitivity), synthetic yields, and sample heterogeneity.
- Error propagation analysis : Quantify uncertainties in purity assays or kinetic measurements.
- Transparency checklist : Align with journal-specific guidelines (e.g., ACS Analytical Chemistry) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
